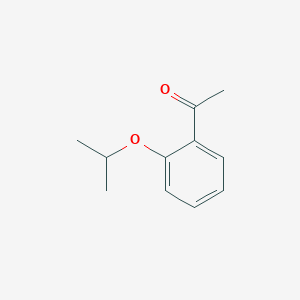

1-(2-Isopropoxyphenyl)ethanone

説明

1-(2-Isopropoxyphenyl)ethanone is an aromatic ketone featuring an isopropoxy group (-OCH(CH₃)₂) at the ortho position of the phenyl ring attached to an acetyl moiety. This compound is structurally analogous to other substituted ethanones, such as 1-(2-propoxyphenyl)ethanone (CAS 7191-38-0, molecular weight 178.23) , differing only in the branching of the alkoxy substituent.

The isopropoxy group confers distinct steric and electronic properties compared to linear alkoxy or hydroxyl substituents, influencing solubility, reactivity, and biological interactions. This article compares 1-(2-Isopropoxyphenyl)ethanone with analogous compounds, emphasizing substituent effects on physicochemical properties, synthetic strategies, and bioactivity.

特性

IUPAC Name |

1-(2-propan-2-yloxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKLYHKKDVPRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400068 | |

| Record name | 1-(2-isopropoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70201-54-6 | |

| Record name | 1-(2-isopropoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Isopropoxyphenyl)ethanone can be synthesized through various organic synthesis procedures. One common method involves the reaction of 2’-aminoacetophenone with hydroxylamine hydrochloride and sodium hydroxide in a mixture of distilled water and ethanol. The reaction is carried out at 60°C, followed by extraction with ethyl acetate and purification through crystallization .

Industrial Production Methods: Industrial production methods for 1-(2-Isopropoxyphenyl)ethanone typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: 1-(2-Isopropoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Scientific Research Applications

1-(2-Isopropoxyphenyl)ethanone has been utilized in several scientific domains:

Organic Synthesis

- Building Block: This compound serves as a vital building block in organic synthesis, enabling the production of more complex molecules. Its reactivity allows for various transformations, including Friedel-Crafts acylation and nucleophilic substitutions .

Medicinal Chemistry

- Pharmaceutical Development: Research has indicated potential applications in drug development, particularly in designing new therapeutic agents that target specific biological pathways. Studies have explored its effects on enzyme interactions, which are crucial for understanding metabolic pathways .

Material Science

- Polymer Chemistry: The compound has been investigated for use in the synthesis of polymers and resins, contributing to advancements in material properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can enhance mechanical properties and durability .

Case Study 1: Enzyme Interaction Studies

A study published in the Journal of Medicinal Chemistry examined the interaction of 1-(2-Isopropoxyphenyl)ethanone with specific enzymes involved in drug metabolism. The findings suggested that this compound could modulate enzyme activity, potentially influencing drug efficacy and safety profiles.

Case Study 2: Polymer Synthesis

Research conducted at a leading materials science laboratory demonstrated that incorporating 1-(2-Isopropoxyphenyl)ethanone into epoxy resins improved their thermal properties significantly. The study highlighted its role as a curing agent, enhancing the performance of the final material under heat stress conditions.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 1-(2-Isopropoxyphenyl)ethanone. Studies indicate that while it exhibits low acute toxicity, further investigation into chronic exposure effects is warranted .

作用機序

The mechanism of action of 1-(2-Isopropoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, while the aromatic ring can participate in electrophilic substitution reactions .

類似化合物との比較

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituent type and position significantly alter boiling points, solubility, and molecular interactions. Key comparisons include:

Key Findings :

- Branched alkoxy groups (e.g., isopropoxy) increase steric hindrance and lipophilicity compared to linear (propoxy) or polar (hydroxy) substituents .

- Hydroxyl groups enhance water solubility and antioxidant activity, as seen in 1-(2-hydroxyphenyl)ethanone, which is 10.6-fold more concentrated in roasted coffee than its dihydroxy analog .

Table 2: Bioactivity Comparison

Key Findings :

- Hydroxyl groups enhance α-glucosidase inhibition by forming hydrogen bonds with catalytic residues . For example, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibits stronger inhibition (IC50 = ~50 µM) than its methoxy-rich analogs .

- Electron-withdrawing groups (e.g., nitro) improve antimalarial activity. A nitro-substituted indolyl-ethanone derivative showed a pIC50 of 8.21, surpassing chloroquine (pIC50 = 7.55) .

- Bulky substituents like isopropoxy may reduce enzymatic binding due to steric hindrance, though this requires experimental validation.

Key Findings :

- Suzuki coupling is versatile for introducing aryl/heteroaryl groups .

- Claisen-Schmidt condensation is effective for chalcone derivatives .

- The synthesis of 1-(2-Isopropoxyphenyl)ethanone would likely involve isopropanol alkylation under acidic conditions, analogous to 1-(2-propoxyphenyl)ethanone synthesis .

生物活性

1-(2-Isopropoxyphenyl)ethanone, also known as isopropoxyacetophenone, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : 70201-54-6

- Physical State : Crystalline powder at room temperature

- Melting Point : 188-192 °C

- Boiling Point : Predicted at 398.73 °C at 760 mmHg

1-(2-Isopropoxyphenyl)ethanone exhibits various biological activities primarily through its interaction with enzymes and receptors. The compound is known to influence several biochemical pathways, which can lead to diverse cellular effects:

- Enzyme Interaction : It may bind to active sites of enzymes, altering their catalytic activity. This interaction can modulate metabolic pathways significantly.

- Cell Signaling Modulation : The compound influences cell signaling pathways, potentially affecting gene expression and cellular metabolism.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could exhibit selective antimicrobial properties against certain pathogens .

Antimicrobial Properties

Research indicates that 1-(2-Isopropoxyphenyl)ethanone derivatives have shown activity against various bacterial strains. For example, compounds derived from similar structures have demonstrated moderate activity against Neisseria meningitidis and Haemophilus influenzae, suggesting a potential for developing new antibiotics .

Toxicity Profile

The toxicity of 1-(2-Isopropoxyphenyl)ethanone has been assessed in laboratory settings:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315). In animal studies, it showed low acute oral toxicity with an LD50 around 4500 mg/kg in rats, indicating that while it has some toxic effects, it is relatively safe at lower doses .

| Toxicity Parameter | Value |

|---|---|

| LD50 (Rats) | 4500 mg/kg |

| Skin Irritation | Yes |

| Harmful if Swallowed | Yes |

Pharmacokinetics

Understanding the pharmacokinetics of 1-(2-Isopropoxyphenyl)ethanone is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's lipophilicity suggests it can be effectively absorbed through biological membranes. Its distribution within tissues may vary based on its interaction with specific transporters.

- Metabolism : Initial studies indicate that the compound undergoes metabolic transformations that could influence its biological activity and toxicity profile. It is primarily excreted as glucuronide conjugates in urine .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 1-(2-Isopropoxyphenyl)ethanone:

- Antichlamydial Activity Study :

-

Biochemical Pathway Analysis :

- Research highlighted the role of this compound in modulating specific biochemical pathways, which could be leveraged for therapeutic interventions in conditions influenced by these pathways.

- Toxicological Assessments :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。